molecular formula C21H22N2O2S2 B12909656 5-Ethyl-1-((4-methylbenzyloxy)methyl)-6-(phenylthio)-2-thiouracil CAS No. 136160-28-6

5-Ethyl-1-((4-methylbenzyloxy)methyl)-6-(phenylthio)-2-thiouracil

Cat. No.: B12909656
CAS No.: 136160-28-6
M. Wt: 398.5 g/mol
InChI Key: KOMKSTDMBHWMEQ-UHFFFAOYSA-N
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Description

5-Ethyl-1-((4-methylbenzyloxy)methyl)-6-(phenylthio)-2-thiouracil is a synthetic organic compound that belongs to the class of thiouracils. Thiouracils are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-((4-methylbenzyloxy)methyl)-6-(phenylthio)-2-thiouracil typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Alkylation: Introduction of the ethyl group at the 5-position of the uracil ring.

    Benzylation: Attachment of the 4-methylbenzyloxy group at the 1-position.

    Thioether Formation: Introduction of the phenylthio group at the 6-position.

    Thiolation: Conversion of the uracil to thiouracil by introducing a sulfur atom at the 2-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-((4-methylbenzyloxy)methyl)-6-(phenylthio)-2-thiouracil can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiol groups to sulfoxides or sulfones.

    Reduction: Reduction of the thiouracil ring to dihydrothiouracil.

    Substitution: Nucleophilic substitution reactions at the benzyl or phenylthio groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiouracil derivatives.

    Substitution: Formation of substituted benzyl or phenylthio derivatives.

Scientific Research Applications

5-Ethyl-1-((4-methylbenzyloxy)methyl)-6-(phenylthio)-2-thiouracil has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-((4-methylbenzyloxy)methyl)-6-(phenylthio)-2-thiouracil involves its interaction with specific molecular targets and pathways. It may act by:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Signal Transduction: Modulating signaling pathways involved in cell growth and differentiation.

    Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-2-thiouracil: Lacks the benzyl and phenylthio groups.

    1-Benzyl-6-phenylthio-2-thiouracil: Lacks the ethyl group.

    4-Methylbenzyloxy-2-thiouracil: Lacks the ethyl and phenylthio groups.

Uniqueness

5-Ethyl-1-((4-methylbenzyloxy)methyl)-6-(phenylthio)-2-thiouracil is unique due to the combination of its substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

136160-28-6

Molecular Formula

C21H22N2O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

5-ethyl-1-[(4-methylphenyl)methoxymethyl]-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C21H22N2O2S2/c1-3-18-19(24)22-21(26)23(20(18)27-17-7-5-4-6-8-17)14-25-13-16-11-9-15(2)10-12-16/h4-12H,3,13-14H2,1-2H3,(H,22,24,26)

InChI Key

KOMKSTDMBHWMEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=S)NC1=O)COCC2=CC=C(C=C2)C)SC3=CC=CC=C3

Origin of Product

United States

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